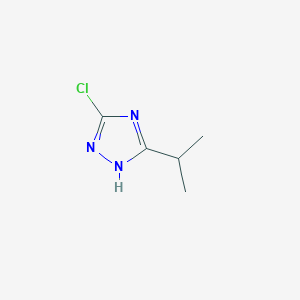
N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide
Descripción general
Descripción
“N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide” is a biochemical compound with the molecular formula C20H25ClN2O2 and a molecular weight of 360.88 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N .Aplicaciones Científicas De Investigación
Vibrational and Electronic Spectra Studies
Research on N-aryl ring-substituted benzamide compounds, closely related to "N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide," has focused on understanding their vibrational, electronic, and nonlinear optical properties through UV-vis, FT-IR, and FT-Raman spectroscopic measurements. These studies are crucial for assessing the substituent effect on electronic properties and for potential applications in materials science (Rao, Mohan, & Veeraiah, 2015).
Theoretical Crystal Structure Analysis
Another area of research involves the theoretical analysis of the geometrical parameters of related benzamide compounds. Such studies compare theoretical data with X-ray diffraction (XRD) structures to understand the molecular geometry better, which is important for drug design and material sciences (Panicker et al., 2010).
Chemical Reactivity and Anticancer Potential
Investigations into the chemical reactivity of derivatives towards electrophilic and nucleophilic reagents have revealed the potential of these compounds to serve as building blocks for heterocycles with selective anticancer activity. This underscores their significance in medicinal chemistry and drug development (Abdel-Rahman, 2006).
Electrochemical Studies
Amino-substituted benzamide derivatives have been explored for their antioxidant activity through electrochemical studies. Understanding the electrochemical oxidation mechanisms of these compounds can provide insights into their potential as antioxidants in pharmaceutical and cosmetic applications (Jovanović et al., 2020).
Green Synthesis Approaches
Research has also been directed towards developing green synthesis methods for N-alkyl benzamide derivatives, which is critical for environmentally sustainable chemical production. Such studies focus on efficient synthesis routes that reduce the environmental impact of chemical processes (Sabbaghan & Hossaini, 2012).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-heptoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-16-9-12-18(21)19(22)14-16/h7-12,14H,2-6,13,22H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMPOGJSYOTMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)






![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)
